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Compound of Interest

Compound Name:
3-methyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B051541 Get Quote

A detailed spectroscopic comparison of 3-methyl-1H-pyrazole-4-carbaldehyde with its

structural isomer, 5-methyl-1H-pyrazole-4-carbaldehyde, and the parent compound, 1H-

pyrazole-4-carbaldehyde, provides valuable insights for researchers and professionals in drug

development. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.

The structural elucidation of heterocyclic compounds is a cornerstone of medicinal chemistry

and drug discovery. Pyrazole derivatives, in particular, are of significant interest due to their

diverse biological activities. Precise characterization using spectroscopic methods like NMR is

crucial for distinguishing between isomers and understanding their electronic properties, which

can significantly influence their pharmacological profiles. This guide offers a side-by-side

comparison of the NMR data for 3-methyl-1H-pyrazole-4-carbaldehyde, its 5-methyl isomer,

and the unsubstituted 1H-pyrazole-4-carbaldehyde.

Experimental Protocols
A standardized protocol was utilized for the acquisition of all NMR spectra to ensure data

comparability.

Sample Preparation:

Approximately 5-10 mg of the solid sample was accurately weighed and dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃).
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The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: Bruker Avance 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.089 s

Spectral Width: 8255 Hz

¹³C NMR Spectroscopy:

Spectrometer: Bruker Avance 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.31 s

Spectral Width: 23810 Hz
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The following tables summarize the ¹H and ¹³C NMR spectral data for the three pyrazole

carbaldehyde derivatives.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Compound δ (ppm) Multiplicity Assignment

3-methyl-1H-pyrazole-

4-carbaldehyde
9.96 s CHO

7.39 s H5

2.41 s CH₃

5-methyl-1H-pyrazole-

4-carbaldehyde

Data not available in

searched literature
- -

1H-pyrazole-4-

carbaldehyde
9.89 s CHO

8.13 s H3/H5

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Compound δ (ppm) Assignment

3-methyl-1H-pyrazole-4-

carbaldehyde
192.6 CHO

138.9 C3

136.5 C5

135.3 C4

21.2 CH₃

5-methyl-1H-pyrazole-4-

carbaldehyde

Data not available in searched

literature
-

1H-pyrazole-4-carbaldehyde 185.5 CHO

142.1 C3/C5

120.0 C4

Note: Specific assignments for all aromatic carbons of 3-methyl-1H-pyrazole-4-carbaldehyde
were not explicitly provided in the referenced literature.

Analysis and Interpretation
The presence of the electron-withdrawing aldehyde group significantly influences the chemical

shifts of the pyrazole ring protons and carbons. In 3-methyl-1H-pyrazole-4-carbaldehyde, the

methyl group at the C3 position introduces an electron-donating effect, which is reflected in the

chemical shifts compared to the unsubstituted analog.

The aldehyde proton in 3-methyl-1H-pyrazole-4-carbaldehyde appears at 9.96 ppm, slightly

downfield compared to 1H-pyrazole-4-carbaldehyde (9.89 ppm). This can be attributed to the

combined electronic effects of the pyrazole ring and the methyl substituent. The pyrazole

proton (H5) in the 3-methyl derivative is observed at 7.39 ppm.

In the ¹³C NMR spectrum of 3-methyl-1H-pyrazole-4-carbaldehyde, the aldehyde carbon

resonates at 192.6 ppm. The upfield shift of the methyl carbon at 21.2 ppm is characteristic of a

methyl group attached to an aromatic ring.
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A lack of available experimental data for 5-methyl-1H-pyrazole-4-carbaldehyde prevents a

direct comparison. However, it is anticipated that the position of the methyl group at C5 would

lead to distinct differences in the chemical shifts of the pyrazole ring protons and carbons due

to altered electronic and steric environments.

Workflow for NMR Analysis
The logical workflow for performing an NMR analysis of a novel compound is depicted in the

following diagram.
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General Workflow for NMR Analysis
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Analyze Multiplicities and Coupling Constants

Structure Elucidation/Verification

Click to download full resolution via product page

Caption: General workflow for NMR analysis.
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This guide provides a foundational comparison of the NMR spectra of 3-methyl-1H-pyrazole-
4-carbaldehyde and related compounds. The presented data and protocols are intended to

assist researchers in the unambiguous identification and characterization of these important

heterocyclic scaffolds. Further investigation is warranted to obtain and analyze the NMR data

for 5-methyl-1H-pyrazole-4-carbaldehyde to complete this comparative study.

To cite this document: BenchChem. [Comparative NMR Analysis of 3-methyl-1H-pyrazole-4-
carbaldehyde and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051541#1h-nmr-and-13c-nmr-analysis-of-3-methyl-
1h-pyrazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b051541?utm_src=pdf-body
https://www.benchchem.com/product/b051541?utm_src=pdf-body
https://www.benchchem.com/product/b051541#1h-nmr-and-13c-nmr-analysis-of-3-methyl-1h-pyrazole-4-carbaldehyde
https://www.benchchem.com/product/b051541#1h-nmr-and-13c-nmr-analysis-of-3-methyl-1h-pyrazole-4-carbaldehyde
https://www.benchchem.com/product/b051541#1h-nmr-and-13c-nmr-analysis-of-3-methyl-1h-pyrazole-4-carbaldehyde
https://www.benchchem.com/product/b051541#1h-nmr-and-13c-nmr-analysis-of-3-methyl-1h-pyrazole-4-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051541?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

